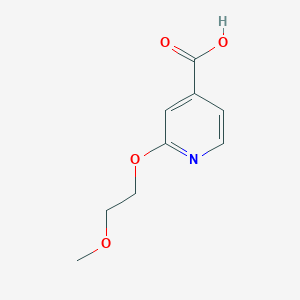

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

Overview

Description

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid typically involves the reaction of pyridine derivatives with 2-methoxyethanol under specific conditions. One common method includes the use of sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) in toluene as a reducing agent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Methoxyethoxy)isonicotinic acid

- Pyridine-4-carboxylic acid derivatives

Uniqueness

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .

Biological Activity

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C₉H₁₁N₁O₄ and a molecular weight of 197.19 g/mol, features a pyridine ring substituted with a methoxyethoxy group and a carboxylic acid group. Its structural properties suggest a range of interactions with biological molecules, making it a candidate for various pharmacological applications.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₄ |

| Molecular Weight | 197.19 g/mol |

| Functional Groups | Carboxylic acid, Methoxyethoxy |

| CAS Number | 897958-24-6 |

Biological Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies.

Antimicrobial Activity

Molecular docking studies have shown that this compound interacts with bacterial targets, suggesting potential as an antimicrobial agent. The binding affinities predicted in these simulations indicate that this compound may inhibit the growth of specific bacterial strains by interfering with essential biological processes.

Case Studies

A study focusing on the synthesis and evaluation of pyridine derivatives reported promising results for compounds structurally related to this compound. These studies highlighted the importance of substituents on the pyridine ring in modulating biological activity. For example, certain derivatives exhibited enhanced apoptosis induction in cancer cell lines compared to standard treatments like doxorubicin .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific proteins and enzymes within cells. The presence of the carboxylic acid group suggests potential for hydrogen bonding and ionic interactions with target molecules, which could modulate pathways involved in cell proliferation and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-pyridine-2-carboxylic acid | Methoxy and carboxylic groups | Strong antimicrobial properties |

| 6-Methylpyridine-4-carboxylic acid | Methyl substitution on pyridine | Exhibits different reactivity patterns |

| Picolinic acid | Simple pyridine carboxylic acid | Used in chelation therapy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, and how can reaction parameters be optimized for higher yields?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, analogous pyridine-carboxylic acids are synthesized by introducing alkoxy groups via coupling reactions (e.g., Mitsunobu conditions or SN2 displacement) followed by hydrolysis of esters to carboxylic acids .

- Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) improve substitution efficiency but may risk decomposition.

- Catalysts : Use of palladium catalysts (e.g., PdCl₂) enhances coupling reactions for methoxyethoxy group introduction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials .

Q. What purification challenges arise during the synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Challenges :

- Polar Byproducts : Hydrolysis intermediates (e.g., esters) may co-elute with the product during chromatography.

- Solubility : Limited solubility in non-polar solvents complicates crystallization.

- Solutions :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺: ~242.1 g/mol) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for modifying the pyridine ring?

Methodological Answer:

- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer steps during hydrolysis .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-determining steps .

- Computational Modeling : Density Functional Theory (DFT) calculations predict intermediates and transition states, explaining regioselectivity in substitution reactions .

Q. What computational approaches predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to protein targets (e.g., TraE protein in bacterial secretion systems) .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns simulations in GROMACS) .

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Q. How do storage conditions impact the stability of this compound?

Methodological Answer:

- Degradation Pathways : Hydrolysis (accelerated by moisture) and oxidation (via radical formation).

- Optimal Conditions :

- Temperature : Store at –20°C in airtight containers under nitrogen .

- Solvent : Dissolve in anhydrous DMSO or ethanol to prevent hydrolysis .

- Stability Assays : Monitor purity via HPLC every 3 months; discard if degradation exceeds 5% .

Q. What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modification :

- Biological Testing :

Properties

IUPAC Name |

2-(2-methoxyethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBPUMOJCXEQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.